molecular formula C15H16BrClN2O2 B6351887 [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide;  95% CAS No. 1609407-00-2

[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide; 95%

Cat. No.: B6351887
CAS No.: 1609407-00-2
M. Wt: 371.65 g/mol
InChI Key: VNOUCFAGTNLZBD-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609407-00-2 . It has a molecular weight of 371.66 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15ClN2O2.BrH/c16-14-5-1-12 (2-6-14)9-10-17-11-13-3-7-15 (8-4-13)18 (19)20;/h1-8,17H,9-11H2;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the chlorine, nitrogen, oxygen, and bromine atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 371.66 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with specific functionalities, such as the chlorophenyl and nitrobenzyl groups, are often explored in chemical synthesis for the development of pharmaceuticals. Their structural motifs can be integral to the pharmacophore, influencing the biological activity of the compound. For instance, nitrobenzyl groups are frequently used as photolabile protecting groups in the synthesis of complex molecules, allowing for site-specific release of active agents under light exposure (Amit, Zehavi, & Patchornik, 1974). Similarly, chlorophenyl derivatives have been investigated for their roles in various biological activities, including their potential as anticarcinogens (Dashwood, 1997).

Environmental Studies

Chlorophenyl and nitrobenzyl derivatives are also of interest in environmental studies, especially concerning their fate, behavior, and potential toxicity in aquatic environments. Such compounds may enter water systems through various routes, including industrial waste and pharmaceutical runoff. Studies on similar compounds, such as chlorophenols and their environmental impact, provide insight into how these chemical groups might behave in natural settings and their potential effects on ecosystems (Krijgsheld & Gen, 1986).

Potential Research and Applications

Given the structural complexity and specificity of 2-(4-Chlorophenyl)ethylamine hydrobromide, research could focus on its synthesis, characterization, and potential as a building block in medicinal chemistry. Its unique structure may lend itself to the study of novel drug delivery mechanisms, where the photolabile nitrobenzyl group could be utilized for controlled release, or it could serve as a precursor in the synthesis of new compounds with significant biological activity.

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) . The MSDS provides important information about the compound’s potential hazards, safe handling practices, and emergency response measures.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOUCFAGTNLZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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